molecular formula C16H16N4OS B10805308 N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

Cat. No.: B10805308
M. Wt: 312.4 g/mol
InChI Key: JRJMGXYFMVNXPN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylphenyl group, an imidazo[4,5-B]pyridine ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-B]pyridine core, which is then functionalized with a sulfanyl group. The final step involves the acylation of the sulfanyl group with 3,4-dimethylphenyl acetic acid under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDC·HCl).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[4,5-B]pyridine ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[4,5-B]pyridine derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide: can be compared with other imidazo[4,5-B]pyridine derivatives and sulfanylacetamide compounds.

    Similar Compounds: this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-5-6-12(8-11(10)2)18-14(21)9-22-16-19-13-4-3-7-17-15(13)20-16/h3-8H,9H2,1-2H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJMGXYFMVNXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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